Cas no 2137457-54-4 (3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide)

3-(4,5-Dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide is a brominated imidazole derivative with potential applications in medicinal chemistry and biochemical research. Its structural features, including the dibromo-substituted imidazole core and methylamino-propanamide side chain, suggest reactivity suitable for selective modifications or interactions with biological targets. The compound’s bromine substituents enhance electrophilic character, potentially enabling cross-coupling reactions or serving as intermediates in synthesis. The methylamino group may contribute to solubility or binding affinity in pharmacological contexts. This compound is of interest for exploratory studies in drug discovery, particularly for targeting enzymes or receptors where halogenated heterocycles play a role. Handling requires standard precautions for brominated organics.
3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide structure
2137457-54-4 structure
Product Name:3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide
CAS No:2137457-54-4
MF:C8H12Br2N4O
MW:340.015079498291
CID:5949053
PubChem ID:165485440
Update Time:2025-05-19

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide
    • EN300-1124088
    • 2137457-54-4
    • Inchi: 1S/C8H12Br2N4O/c1-4-13-6(9)7(10)14(4)3-5(12-2)8(11)15/h5,12H,3H2,1-2H3,(H2,11,15)
    • InChI Key: NWGZFOISDYTFJD-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(C)N1CC(C(N)=O)NC)Br

Computed Properties

  • Exact Mass: 339.93574g/mol
  • Monoisotopic Mass: 337.93779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 72.9Ų

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide Pricemore >>

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Additional information on 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide

Introduction to 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide (CAS No. 2137457-54-4)

The compound 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide, identified by its CAS number 2137457-54-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure featuring a dibromo-substituted imidazole core and an amino-propanamide side chain, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The unique combination of functional groups in this compound suggests a versatile reactivity that could be leveraged in the development of novel therapeutic agents.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The presence of bromine atoms in the imidazole ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further chemical modifications. This property has been exploited in various synthetic strategies aimed at generating more complex and pharmacologically active compounds. The methylamino-propanamide moiety further contributes to the compound's structural diversity, enabling interactions with biological targets that may not be accessible with simpler molecules.

In the context of contemporary drug discovery, the synthesis and characterization of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide have opened new avenues for exploring its pharmacological potential. Researchers have been particularly interested in its interactions with enzymes and receptors involved in inflammatory pathways, as well as its ability to modulate signal transduction mechanisms. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are known to play a crucial role in cancer progression and other chronic diseases.

The structural features of this compound also make it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for specific therapeutic applications. For instance, modifications to the dibromo-imidazole core could alter the compound's solubility, metabolic stability, or binding affinity to biological targets. Similarly, variations in the methylamino-propanamide side chain could influence its pharmacokinetic profile. These possibilities underscore the importance of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide as a building block for innovative drug design.

One particularly promising area of research involves the exploration of this compound's antimicrobial properties. The bromine atoms in the imidazole ring are known to enhance the ability of molecules to interact with bacterial cell walls and disrupt essential cellular processes. This has led to investigations into using such derivatives as scaffolds for developing novel antibiotics capable of overcoming existing resistance mechanisms. Furthermore, the presence of both amino and amide functionalities provides opportunities for designing compounds that can interact with both bacterial enzymes and cellular receptors, potentially offering a dual-action therapeutic approach.

Another exciting application lies in the field of anticancer research. The ability of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide to modulate kinase activity has been a focal point for several studies. Kinases are enzymes that play a critical role in cell signaling pathways associated with proliferation, survival, and apoptosis. By inhibiting specific kinases, this compound may be able to disrupt these pathways and induce cancer cell death or growth arrest. Initial experimental data suggests that it can effectively inhibit certain kinases while exhibiting minimal toxicity toward normal cells, making it a promising candidate for further development.

The synthesis of this compound has also provided insights into new synthetic methodologies that could be applied to other complex molecules. The use of brominated imidazole derivatives as intermediates has allowed researchers to develop efficient routes for introducing multiple functional groups into a single molecular framework. These advances not only facilitate the production of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide but also contribute to the broader toolkit available for medicinal chemists worldwide.

As research continues to uncover new biological activities and synthetic possibilities for this molecule, its significance in pharmaceutical chemistry is likely to grow. The combination of structural complexity and functional diversity makes it an invaluable asset for drug discovery programs targeting a wide range of diseases. Future studies will undoubtedly explore additional pharmacological effects and optimize its properties for clinical applications.

In conclusion,3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide (CAS No. 2137457-54-4) stands as a testament to the ingenuity and progress in modern medicinal chemistry. Its unique structure and promising biological activities position it as a key player in the development of next-generation therapeutics. As scientists continue to unravel its potential, this compound is poised to make significant contributions to human health and disease treatment.

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